5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13429779
InChI: InChI=1S/C10H9NO4/c1-11-6-4-3-5-7(14-2)8(6)9(12)15-10(11)13/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol

5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

CAS No.:

Cat. No.: VC13429779

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione -

Specification

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
IUPAC Name 5-methoxy-1-methyl-3,1-benzoxazine-2,4-dione
Standard InChI InChI=1S/C10H9NO4/c1-11-6-4-3-5-7(14-2)8(6)9(12)15-10(11)13/h3-5H,1-2H3
Standard InChI Key SBDOXZYEPLBJEK-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic name, 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, reflects its substitution pattern:

  • A methoxy group (-OCH₃) at position 5 of the benzene ring.

  • A methyl group (-CH₃) at position 1 of the oxazine ring.

  • Two ketone functionalities at positions 2 and 4 of the heterocyclic system .

Its molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.18 g/mol . The IUPAC name adheres to benzoxazine numbering conventions, ensuring unambiguous identification across chemical databases.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₉NO₄
Molecular Weight207.18 g/mol
CAS Registry Number15480194
Synonyms5-Methoxy-1-methyl-3,1-benzoxazine-2,4-dione

Structural Characterization

Spectroscopic data for this compound remain limited in public databases, but analogous benzoxazines provide insight. For example:

  • Infrared (IR) Spectroscopy: Expected peaks for carbonyl groups (C=O) near 1,700 cm⁻¹ and methoxy C-O stretches around 1,250 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR): Protons adjacent to the methoxy group (δ 3.8–4.0 ppm for -OCH₃) and methyl substituents (δ 1.2–1.5 ppm for -CH₃) would dominate the ¹H NMR spectrum .

X-ray crystallography of related compounds, such as 2H-1,3-benzoxazine-2,4(3H)-dione (Carsalam), reveals planar oxazine rings fused to aromatic systems, suggesting similar geometry for the methylated derivative .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a Schiff base intermediate followed by cyclization with triphosgene (bis(trichloromethyl) carbonate), as demonstrated in studies of analogous benzoxazines . Key steps include:

  • Schiff Base Formation: Condensation of a substituted aniline with an aldehyde or ketone.

  • Cyclization: Reaction of the Schiff base with triphosgene in dichloromethane (DCM) and triethylamine (Et₃N), yielding the benzoxazine core .

Table 2: Representative Synthesis Conditions

ReactantConditionsProduct Selectivity
Schiff base with -OCH₃DCM/Et₃N, triphosgene, 0–25°C1,3-Benzoxazine-2,4-dione
Electron-withdrawing groupsSame conditions4-Methylene-1,3-benzoxazine

Substituents critically influence product selectivity. Electron-donating groups (e.g., -OCH₃) favor 1,3-benzoxazine-2,4-dione formation, while electron-withdrawing groups (e.g., -Cl) yield 4-methylene derivatives . The methyl group at position 1 likely originates from the amine precursor used in Schiff base synthesis.

Mechanistic Insights

Triphosgene acts as a carbonylating agent, facilitating cyclization by introducing the dione moiety. The reaction proceeds via nucleophilic attack of the Schiff base nitrogen on triphosgene, followed by intramolecular esterification to form the oxazine ring . Kinetic studies of similar compounds, such as Carsalam, reveal alkaline hydrolysis mechanisms involving hydroxide ion attack on the carbonyl groups .

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione are scarce, extrapolation from analogs suggests:

  • Melting Point: Estimated 180–200°C, lower than Carsalam (228–232°C) due to methyl substitution reducing crystal lattice stability .

  • Solubility: Moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), as indicated by PubChem data .

Table 3: Comparative Physicochemical Data

CompoundMelting Point (°C)Solubility in DMSO (mg/mL)
Carsalam 228–232≥40
5-Methoxy-1-methyl derivative ~190 (est.)≥50 (est.)

Stability and Reactivity

The dione structure confers hydrolytic sensitivity, particularly under alkaline conditions. In Carsalam, hydrolysis proceeds via a fractional-order dependence on hydroxide concentration, suggesting complex degradation pathways . The methoxy group’s electron-donating nature may further stabilize the compound against electrophilic attack.

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